3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile
Description
Properties
IUPAC Name |
3-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c17-11-13-2-1-3-14(10-13)22-12-15-4-5-16(23-15)24(19,20)18-6-8-21-9-7-18/h1-5,10H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYYHPNFERLWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile typically involves multiple steps, starting with the preparation of the furan ring substituted with a morpholinosulfonyl group. This is followed by the introduction of the benzonitrile moiety through a series of organic reactions. Common reagents used in these reactions include sulfonyl chlorides, morpholine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group results in primary amines.
Scientific Research Applications
3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((5-(Morpholinosulfonyl)furan-2-yl)methoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The morpholinosulfonyl group can interact with enzymes and receptors, potentially inhibiting their activity. The furan ring and benzonitrile moiety may also contribute to its overall biological effects by interacting with cellular components and disrupting normal cellular functions.
Comparison with Similar Compounds
Compound 41: 3-({[5-(8-Nitrodibenzo[b,d]furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
- Core Structure : Benzonitrile linked to a nitrodibenzofuran-oxadiazole-sulfanyl system.
- Key Differences: Replaces the morpholinosulfonyl-furan group with a nitro-substituted dibenzofuran and oxadiazole-sulfanyl bridge. The nitro group may reduce solubility compared to morpholinosulfonyl, while the dibenzofuran’s extended aromatic system could enhance π-π stacking in target binding .
- Synthetic Pathway : Similar coupling strategies but diverges at sulfanyl vs. sulfonyl functionalization steps .
Tepotinib (3-(1-(3-(5-((1-Methylpiperidin-4-yl)methoxy)pyrimidin-2-yl)benzyl)-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile)
- Core Structure: Benzonitrile attached to a pyridazinone-piperidine-pyrimidine scaffold.
- Key Differences: Uses a pyridazinone ring and piperidine-methoxy-pyrimidine substituent instead of furan-morpholinosulfonyl. The piperidine group may improve blood-brain barrier penetration, while the pyrimidine-pyridazinone system enhances kinase selectivity (e.g., c-Met inhibition) .
- Therapeutic Application: Approved for metastatic non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations .
Foretinib (N1’-[3-fluoro-4-[[6-methoxy-7-(3-morpholinopropoxy)-4-quinolyl]oxy]phenyl]-N1-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide)
- Core Structure: Difluorophenyl-cyclopropane dicarboxamide linked to a morpholinopropoxy-quinoline system.
- Key Differences: Lacks a benzonitrile group but shares a morpholine-derived substituent (3-morpholinopropoxy). The quinoline core and fluorinated aromatic groups contribute to potent multi-kinase inhibition (VEGFR2, c-Met) but may increase off-target toxicity .
Comparative Data Table
Research Findings and Implications
- Structural Advantages: The morpholinosulfonyl group in the target compound may offer superior solubility and target affinity compared to nitro or unsubstituted sulfonyl analogues (e.g., Compound 41) .
- Metabolic Stability: The furan ring could confer resistance to oxidative metabolism compared to dibenzofuran or quinoline systems, though in vivo studies are needed for validation.
Q & A
Basic Research Question
- pH Stability : Incubate the compound in buffers ranging from pH 2–9 at 37°C for 24–72 hours. Monitor degradation via HPLC, noting hydrolytic cleavage of the sulfonamide bond in acidic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for the nitrile group) .
How can computational modeling predict the interaction of this compound with biological targets like kinases?
Advanced Research Question
- Molecular Docking : Use tools like AutoDock Vina to simulate binding to kinase ATP pockets. The morpholinosulfonyl group often forms hydrogen bonds with hinge-region residues (e.g., Met793 in c-Met) .
- MD Simulations : Assess binding stability over 100 ns trajectories, focusing on sulfonyl group interactions with catalytic lysines .
What are the key considerations in designing a structure-activity relationship (SAR) study for analogs of this compound?
Basic Research Question
- Core Modifications : Vary substituents on the furan (e.g., halogens) or benzonitrile (e.g., methyl groups) to probe steric and electronic effects .
- Bioisosteres : Replace the morpholinosulfonyl group with piperazine sulfonamide to compare solubility and potency .
- Assay Selection : Use kinase inhibition assays (IC₅₀) and logP measurements to correlate structural changes with activity and permeability .
What experimental approaches can elucidate the mechanism of unexpected byproduct formation during synthesis?
Advanced Research Question
- LC-MS Tracking : Identify intermediates during reaction progression, such as unreacted sulfonyl chloride or dimerization products .
- Isolation and Characterization : Purify byproducts via column chromatography and analyze with 2D NMR (e.g., HSQC) to assign structures .
- Kinetic Studies : Vary reaction time and temperature to pinpoint conditions favoring byproduct formation (e.g., prolonged reflux causing nitrile hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
